3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the third carbon of a phenyl ring and a fluorine atom attached to the fourth carbon of another phenyl ring, connected by a three-carbon propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-bromobenzene and 4-fluorobenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (DCM) or chloroform.
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to prevent side reactions and then gradually warmed to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(3-Bromophenyl)-1-(4-fluorophenyl)propanoic acid.
Reduction: 3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-ol.
Substitution: 3-(3-Methoxyphenyl)-1-(4-fluorophenyl)propan-1-one.
Scientific Research Applications
3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various reaction mechanisms and pathways.
Biology: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one
- 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
- 3-(3-Bromophenyl)-1-(4-methylphenyl)propan-1-one
Uniqueness
3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms on its phenyl rings. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZHHBUIXJGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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